molecular formula C14H19Cl2NO B5875683 2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide

2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide

Cat. No. B5875683
M. Wt: 288.2 g/mol
InChI Key: YTKYVLARUNYJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications, particularly in the field of pain management.

Mechanism of Action

2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide selectively binds to and activates the CB2 receptor, leading to the inhibition of pain signaling pathways. It is believed to act through a G protein-coupled receptor mechanism, where it activates intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release from pain-sensing neurons.
Biochemical and Physiological Effects:
2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of pain. It has also been shown to have neuroprotective effects and to promote neuronal survival in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized in large quantities. It also has a high affinity and selectivity for the CB2 receptor, making it a useful tool for studying the role of this receptor in pain modulation. However, its use is limited by its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide. One area of interest is the development of more potent and selective CB2 receptor agonists for use in pain management. Another area of interest is the investigation of the role of the CB2 receptor in other physiological processes, such as immune function and inflammation. Additionally, there is potential for the development of 2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzoyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

2,6-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide has been primarily studied for its potential use as a pain management drug. It has been shown to be effective in reducing pain in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. Its efficacy is attributed to its ability to selectively activate the CB2 receptor, a subtype of the cannabinoid receptor that is predominantly expressed in immune cells and has been implicated in pain modulation.

properties

IUPAC Name

2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-8(2)13(9(3)4)17-14(18)12-10(15)6-5-7-11(12)16/h5-9,13H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYVLARUNYJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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